molecular formula C7H9NOS B181997 5-Acetyl-2,4-dimethylthiazole CAS No. 38205-60-6

5-Acetyl-2,4-dimethylthiazole

Cat. No. B181997
CAS RN: 38205-60-6
M. Wt: 155.22 g/mol
InChI Key: BLQOKWQUTLNKON-UHFFFAOYSA-N
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Description

5-Acetyl-2,4-dimethylthiazole is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with acetyl and methyl groups at specific positions. This structure is of interest in the field of medicinal chemistry and has been explored for its interactions with biological targets .

Synthesis Analysis

The synthesis of thiazole derivatives, including 5-acetyl-2,4-dimethylthiazole, often involves the reaction of related precursors under specific conditions. For instance, the synthesis of related 5-acetylthiazoles has been reported using unambiguous methods, which could be adapted for the synthesis of 5-acetyl-2,4-dimethylthiazole . Additionally, the synthesis of various thiazole analogues has been described, providing insights into the methodologies that could be employed for synthesizing 5-acetyl-2,4-dimethylthiazole .

Molecular Structure Analysis

The molecular structure of 5-acetyl-2,4-dimethylthiazole has been studied using spectroscopic methods and density functional theory (DFT) calculations. The experimental UV-vis and FT-IR spectral results, along with theoretical calculations, have provided detailed information on the molecular geometry, vibrational wavenumbers, and electronic properties of the molecule. Crystallographic studies have also been carried out to determine the stereochemistry and confirm the molecular structure .

Chemical Reactions Analysis

5-Acetyl-2,4-dimethylthiazole can participate in various chemical reactions due to the presence of reactive functional groups. The acetyl group, in particular, can be involved in nucleophilic acyl substitution reactions, while the thiazole ring can engage in electrophilic substitution reactions. The literature review on 5-acetylthiazoles provides a comprehensive survey of the types of chemical reactions these compounds can undergo, which is relevant for understanding the reactivity of 5-acetyl-2,4-dimethylthiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-2,4-dimethylthiazole, such as solubility, melting point, and stability, are influenced by its molecular structure. The compound's spectroscopic properties have been thoroughly investigated, and its nonlinear optical properties have been studied, indicating potential applications in materials science. The compound's biological activity has also been explored through molecular docking studies, suggesting its potential as an antiproliferative and antibacterial agent .

Scientific Research Applications

  • Summary of the Application: The molecule 5-acetyl-2,4-dimethylthiazole (C7H9NSO) was studied using experimental UV-vis (in three different solvents) and FT-IR spectral results, and theoretically using DFT calculation method .
  • Methods of Application or Experimental Procedures: The calculated molecular geometric parameters, vibrational wavenumbers, HOMO-LUMO energies, 1H and 13C NMR chemical shift values, natural bond orbitals, and nonlinear optical properties of the 5-acetyl-2,4-dimethylthiazole (C7H9NSO) molecule were studied at the B3LYP/ and HSEH1PBE/6-LanL2DZ levels of the theory .
  • Results or Outcomes: The spectral results obtained from the quantum chemical calculations of the title compound are in good agreement with the experimental results . Additionally, molecular docking studies were carried out to show vascular endothelial growth factor and ̄-ketoacyl-acyl carrier protein synthase III inhibitory effect of 5-acetyl-2,4-dimethylthiazole . Molecular docking studies indicated that 5-acetyl-2,4-dimethylthiazole has potency to be used as an antiproliferative and antibacterial agent .

Safety And Hazards

5-Acetyl-2,4-dimethylthiazole may cause skin irritation (H315), serious eye irritation (H319), allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOKWQUTLNKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047680
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.147-1.152
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Acetyl-2,4-dimethylthiazole

CAS RN

38205-60-6
Record name 5-Acetyl-2,4-dimethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38205-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dimethyl-5-acetylthiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dimethylthiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIMETHYL-5-ACETYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
D Avcı, B Dede, S Bahçeli, D Varkal - Revista mexicana de física, 2019 - scielo.org.mx
In this work, the 5-acetyl-2, 4-dimethylthiazole (C​ 7 H​ 9 NSO) molecule was studied by using the experimental UV-vis (in three different solvents) and FT-IR spectral results, and …
Number of citations: 8 www.scielo.org.mx
S Balaji, V Manikandan, M Rajarajan, V Usha… - Materials Today …, 2020 - Elsevier
In this work, an attempt was made to synthesized more than 90% yields of (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one by cross-aldol condensation reaction of 5′acetyl 2,4…
Number of citations: 6 www.sciencedirect.com
V Sathiyendiran, S Balaji, R Senbagam… - World Scientific …, 2020 - bibliotekanauki.pl
In this work, an attempt was made to synthesized (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one by cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with …
Number of citations: 1 bibliotekanauki.pl
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
KB Gangurde, VA Adole, DS Ghotekar - Results in Chemistry, 2023 - Elsevier
In this paper, we describe the synthesis of a novel (E)-5-(1-(2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole (DCPTHT) via multicomponent reaction …
Number of citations: 0 www.sciencedirect.com
J Kochi, T Ubukata, Y Yokoyama - The Journal of Organic …, 2018 - ACS Publications
The synthesis of thermally irreversible photochromic arylbutadienes has been demonstrated with a one-step reaction using commercially available ketones by McMurry cross-coupling. …
Number of citations: 5 pubs.acs.org
C Zeigler, M Schantz, S Wise… - Polycyclic Aromatic …, 2012 - Taylor & Francis
Polycyclic aromatic sulfur heterocycles (PASH) are ubiquitous in fossil fuels and pose risk to the environment due to their toxicity. Some PASH, resistant to degradation in the …
Number of citations: 29 www.tandfonline.com
SY Lin, YH Kuo, YW Tien, YY Ke, WT Chang… - European Journal of …, 2019 - Elsevier
Morphine is widely used for the treatment of severe pain. This analgesic effect is mediated principally by the activation of μ-opioid receptors (MOR). However, prolonged activation of …
Number of citations: 6 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 84 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food additives and Flavourings (FAF) was requested to evaluate the flavouring substances 2,4‐dimethyl‐3‐thiazoline [FL‐no: 15.060] and 2‐isobutyl‐3‐thiazoline [FL‐no: …
Number of citations: 6 efsa.onlinelibrary.wiley.com

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